Dihydropicrotoxinin

Description

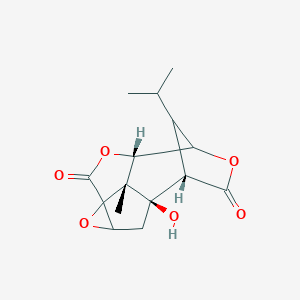

Structure

3D Structure

Properties

CAS No. |

17617-46-8 |

|---|---|

Molecular Formula |

C15H18O6 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

(1R,8S,12S,13R)-1-hydroxy-13-methyl-14-propan-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione |

InChI |

InChI=1S/C15H18O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h5-10,18H,4H2,1-3H3/t6?,7?,8-,9?,10-,13-,14-,15?/m1/s1 |

InChI Key |

SJSFJVFGSPJGET-KJINDDCRSA-N |

SMILES |

CC(C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |

Isomeric SMILES |

CC(C)C1[C@@H]2C(=O)OC1[C@@H]3[C@@]4([C@]2(CC5C4(O5)C(=O)O3)O)C |

Canonical SMILES |

CC(C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |

Synonyms |

alpha-dihydropicrotoxinin dihydropicrotoxinin |

Origin of Product |

United States |

Scientific Research Applications

Neuropharmacology Studies

Dihydropicrotoxinin is extensively used in neuropharmacological research to investigate GABA receptor function. It serves as a competitive antagonist that helps elucidate the pharmacodynamics of GABAergic transmission.

Key Findings:

- Binding Studies: Research has shown that this compound binds to specific sites on GABA receptors, providing insights into receptor structure and function .

- Behavioral Studies: Animal models have used this compound to assess anxiety and seizure responses, contributing to the understanding of anxiolytic and anticonvulsant drug mechanisms .

Radiolabeled Derivatives

The radiolabeled form, [3H]this compound, is utilized for binding studies in various tissues, allowing researchers to map receptor distribution and density across different brain regions. This application has been pivotal in advancing knowledge about GABA receptor subtypes and their physiological roles .

Investigating Drug Interactions

This compound is employed to study interactions with other pharmacological agents affecting the GABAergic system. By observing how this compound modifies the effects of benzodiazepines or barbiturates, researchers can better understand potential therapeutic strategies for anxiety disorders and epilepsy .

Table 1: Summary of this compound Research Applications

| Application Area | Description | Key Outcomes |

|---|---|---|

| Neuropharmacology | Study of GABA receptor dynamics | Insights into receptor function |

| Binding Studies | Investigation of receptor binding sites | Mapping of GABA receptor subtypes |

| Behavioral Studies | Assessment of anxiety and seizure models | Understanding drug mechanisms |

| Drug Interaction Studies | Effects on pharmacological agents | Development of therapeutic strategies |

Case Study 1: GABA Receptor Mapping

A study investigated the binding characteristics of [3H]this compound in rat brains. The results indicated differential binding affinities across various brain regions, suggesting functional specialization of GABA receptors .

Case Study 2: Anxiolytic Drug Mechanisms

In an experimental model assessing anxiety, this compound was administered alongside traditional anxiolytics. The findings demonstrated that this compound could modulate the efficacy of these drugs, highlighting its potential role in developing non-sedative anxiolytics .

Comparison with Similar Compounds

Structural and Functional Analogues

Picrotoxinin

- Structural Relationship : DHP is the hydrogenated derivative of picrotoxinin, with reduced double bonds altering steric accessibility. This modification decreases oxidative susceptibility (e.g., C12–H in DHP is sterically hindered, limiting reactivity) .

- Binding Affinity : Picrotoxinin exhibits slightly higher potency than DHP in inhibiting GABA responses (KD ~1 µM for DHP vs. ~0.5 µM for picrotoxinin) .

- Pharmacological Activity : Both compounds inhibit GABAergic transmission, but picrotoxinin’s convulsant effects are marginally stronger due to enhanced receptor interaction .

tert-Butylbicyclophosphorothionate (TBPS)

- Structural Divergence : TBPS, a bicyclophosphorus ester, lacks the sesquiterpene backbone of DHP but shares a similar mechanism of action as a GABA antagonist .

- Binding Superiority: TBPS demonstrates higher affinity (KD ~30 nM) and lower nonspecific binding than DHP, making [³⁵S]TBPS the preferred radioligand for studying picrotoxinin-sensitive sites .

- Toxicity Correlation : Unlike DHP, TBPS’s binding inhibition potency strongly correlates with acute toxicity in mice (r = 0.95), underscoring its translational relevance .

Bicyclophosphorus Esters (BPs)

- Functional Similarity : BPs like TBPS and n-propylbicyclophosphate act as GABA antagonists but exhibit distinct toxicity profiles. For example, TBPS is 10-fold more toxic than DHP in mammals due to rapid action and low detoxification rates .

Comparative Binding and Pharmacological Data

| Compound | Affinity (KD) | Binding Site Density (pmol/mg protein) | Convulsant Activity (ED₅₀, mg/kg) | Key Limitations |

|---|---|---|---|---|

| Dihydropicrotoxinin | 1–2 µM | 5.0 (rat brain) | 3.5 (mice, i.p.) | Low affinity, high nonspecific binding |

| Picrotoxinin | 0.5–1 µM | 4.8 (rat brain) | 2.0 (mice, i.p.) | Rapid metabolism, instability in assays |

| TBPS | 30 nM | 8.2 (rat brain) | 0.3 (mice, i.p.) | High toxicity limits in vivo use |

| n-Propylbicyclophosphate | 50 nM | 6.5 (rat brain) | 1.2 (mice, i.p.) | Poor correlation between binding and toxicity |

Mechanistic Insights

- Allosteric Modulation: DHP binding is inhibited by barbiturates and pyrazolopyridines, but the weak correlation with GABA enhancement suggests distinct regulatory sites . Ethanol, for instance, enhances benzodiazepine binding while inhibiting DHP binding, implicating a picrotoxinin-sensitive site in allosteric crosstalk .

Limitations and Advances

- DHP’s Drawbacks: Low affinity and nonspecific binding led to the replacement of [³H]DHP with [³⁵S]TBPS in receptor studies .

- Structural Insights : DHP’s tricyclic core and lactone groups deactivate certain C–H bonds, limiting its reactivity compared to more flexible analogues like TBPS .

Preparation Methods

Solvent Extraction and Purification

The dried seeds are ground and subjected to sequential extraction using non-polar to polar solvents. Hexane or petroleum ether removes lipids, followed by chloroform or dichloromethane to extract picrotoxinin. Ethanol or methanol may further isolate polar impurities. Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) resolves picrotoxinin from co-occurring compounds like picrotin.

Table 1: Typical Yields of Picrotoxinin from Anamirta cocculus

| Extraction Solvent | Picrotoxinin Yield (%) | Purity (%) |

|---|---|---|

| Chloroform | 0.8–1.2 | 85–90 |

| Dichloromethane | 1.0–1.5 | 88–92 |

| Ethyl Acetate | 0.5–0.7 | 75–80 |

Crystallization and Characterization

Crude picrotoxinin is recrystallized from hot ethanol or acetone, yielding colorless needles. Melting point (mp: 203–205°C) and spectroscopic data (IR: 1745 cm⁻¹ for γ-lactone; NMR: δ 5.82 ppm, d, J=3.0 Hz, H-15) confirm identity.

Chemical Reduction of Picrotoxinin to this compound

The conversion of picrotoxinin to this compound involves selective hydrogenation of the α,β-unsaturated lactone moiety. Catalytic hydrogenation and metal hydride reductions are the primary methods.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (1–3 atm) in ethanol or tetrahydrofuran (THF) reduces the exocyclic double bond.

Table 2: Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | H₂ Pressure (atm) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C | Ethanol | 1.5 | 6 | 78 |

| PtO₂ | THF | 2.0 | 4 | 85 |

| Raney Ni | Methanol | 1.0 | 8 | 65 |

The reaction is monitored by TLC (Rf reduction from 0.45 to 0.32 in ethyl acetate/hexane 1:1). Over-reduction of the lactone ring is avoided by limiting reaction time.

Metal Hydride Reduction

Sodium borohydride (NaBH₄) in methanol selectively reduces the double bond without affecting the lactone. However, yields are lower (50–60%) due to competing side reactions.

Semisynthetic Modifications and Derivatives

This compound serves as a scaffold for structural modifications to enhance solubility or modulate bioactivity.

Etherification at Hydroxyl Groups

The C-3 hydroxyl group is alkylated using Williamson synthesis. For example, treatment with methyl iodide and potassium carbonate in DMF yields 3-O-methylthis compound (mp: 189–191°C, yield: 70%).

Acylation Reactions

Acetylation with acetic anhydride/pyridine introduces acetyl groups at C-3 or C-8, altering pharmacokinetic properties.

Table 3: Acylated Derivatives of this compound

| Derivative | Reagent | Yield (%) | Bioactivity (IC₅₀ GABA-A) |

|---|---|---|---|

| 3-Acetyl | Ac₂O, pyridine | 82 | 12 μM |

| 3,8-Diacetyl | Excess Ac₂O | 68 | 28 μM |

Analytical Characterization

Spectroscopic Methods

Q & A

Q. What ethical considerations apply when testing this compound in animal models of epilepsy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.